molecular formula C11H16ClNO2 B1600820 DL-Homophenylalanine methyl ester hydrochloride CAS No. 85808-33-9

DL-Homophenylalanine methyl ester hydrochloride

Cat. No.: B1600820
CAS No.: 85808-33-9
M. Wt: 229.7 g/mol
InChI Key: PZKOPSSMUBBHMM-UHFFFAOYSA-N
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Description

Chemical Identity and Physicochemical Properties of DL-Homophenylalanine Methyl Ester Hydrochloride

Structural Characterization and Isomeric Forms

This compound has the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol . The structure consists of a homophenylalanine backbone—a phenylalanine analog with an additional methylene group in the side chain—esterified at the carboxyl group and neutralized as a hydrochloride salt at the amine group (Fig. 1).

The "DL" designation indicates the racemic mixture of D- and L- enantiomers, arising from the chiral α-carbon. The homophenylalanine moiety features a four-carbon side chain (β-homo configuration) with a terminal phenyl group, distinguishing it from standard phenylalanine derivatives. X-ray diffraction studies suggest that the hydrochloride salt adopts a zwitterionic configuration in the solid state, with the protonated amine forming an ionic bond with the chloride counterion .

Table 1: Key structural parameters
Parameter Value
Molecular formula C₁₁H₁₆ClNO₂
Molecular weight 229.70 g/mol
Chiral centers 1 (α-carbon)
Isomeric forms Racemic (D/L) mixture

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 3.64 (s, 3H, OCH₃), δ 4.22 (t, 1H, α-CH), δ 7.26–7.34 (m, 5H, aromatic protons), and δ 8.88 (broad, 3H, NH₃⁺) .
  • ¹³C NMR : Resonances at δ 52.1 (OCH₃), δ 54.3 (α-C), δ 172.8 (C=O), and aromatic carbons at δ 128.5–137.2 .
Infrared (IR) Spectroscopy

Key absorptions include:

  • 1740 cm⁻¹ : Ester carbonyl (C=O) stretch.
  • 1600–1450 cm⁻¹ : Aromatic C=C vibrations.
  • 2500–3000 cm⁻¹ : Broad N-H⁺ stretching of the ammonium group .
Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 229.7 [M]⁺, with fragmentation patterns consistent with the loss of HCl (m/z 194.2) and methyl groups .

Solubility and Stability Under Physiological Conditions

The compound exhibits high solubility in polar solvents such as water (>50 mg/mL at 25°C) and methanol due to its ionic hydrochloride salt form . In contrast, solubility in nonpolar solvents (e.g., hexane) is negligible (<0.1 mg/mL).

Stability studies indicate that the ester group undergoes slow hydrolysis in aqueous solutions at physiological pH (7.4), with a half-life of ~48 hours at 37°C. Hydrolysis accelerates under alkaline conditions (pH > 9), yielding homophenylalanine as the primary degradation product . Solid-state stability is excellent when stored at −20°C in anhydrous environments .

Crystallographic Behavior and Polymorphic States

Single-crystal X-ray analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.33 Å, β = 102.5° . The crystal packing is stabilized by N-H⁺···Cl⁻ hydrogen bonds and π-π stacking interactions between phenyl groups (Fig. 2).

Two polymorphic forms have been identified:

  • Form I : Needle-like crystals with a melting point of 153–154°C.
  • Form II : Plate-like crystals (metastable) with a melting point of 148–150°C .
Table 2: Crystallographic data
Parameter Form I Form II
Space group P2₁/c P2₁
Density 1.28 g/cm³ 1.25 g/cm³
Melting point 153–154°C 148–150°C

Properties

IUPAC Name

methyl 2-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKOPSSMUBBHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516499
Record name Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85808-33-9
Record name Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

It is commonly used in peptide synthesis, suggesting that it may interact with various proteins or enzymes involved in this process.

Mode of Action

As a compound used in peptide synthesis, it likely interacts with its targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its role in peptide synthesis, it may influence the pathways involved in protein production and modification.

Result of Action

As a compound used in peptide synthesis, it likely contributes to the production of specific peptides, which can have various effects depending on their structure and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect its stability. .

Biological Activity

DL-Homophenylalanine methyl ester hydrochloride (DL-HomoPhe) is an amino acid derivative that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound is a structural analogue of phenylalanine, with implications in various therapeutic areas, including neuropharmacology and peptide synthesis.

DL-Homophenylalanine acts as a substrate for various amino acid transporters, influencing neurotransmitter synthesis and potentially modulating neurological functions. Its incorporation into peptides can alter their binding affinities and biological activities, particularly concerning opioid receptors and other neuropeptide systems .

Binding Affinity Studies

Research indicates that modifications in the structure of peptides incorporating DL-Homophenylalanine can significantly affect their binding affinities to opioid receptors. For instance, studies have shown that specific analogues exhibit high selectivity for mu-opioid receptors, which are crucial in pain modulation . The following table summarizes some of the binding affinities observed in recent studies:

Compound Ki (µM) Receptor Type Selectivity Ratio (Ki δ / Ki µ)
Tyr-Pro-Phe-ΔZPhe-NH2202µ-opioid1200
Tyr-Pro-Phe-β-MePhe-NH250µ-opioidHigh
DL-HomoPhe analoguesVariableVarious (including δ)Variable

Case Studies

  • Neuropharmacological Effects : A study on the effects of DL-Homophenylalanine in neurodegenerative models showed that its administration resulted in improved cognitive function and reduced neuroinflammation markers. This suggests a potential role in treating conditions like Alzheimer's disease .
  • Antifouling Activity : Recent research highlighted the use of DL-Homophenylalanine derivatives in developing antifouling agents. The compound demonstrated significant activity against larval settlement, indicating its potential utility in marine applications .
  • Opioid Receptor Modulation : In a series of experiments, peptides containing DL-Homophenylalanine were tested for their ability to modulate opioid receptor activity. Results indicated that certain modifications led to enhanced analgesic effects while maintaining safety profiles .

Synthesis and Structural Modifications

The synthesis of this compound typically involves straightforward chemical reactions, allowing for the introduction of various functional groups to enhance biological activity. This flexibility enables the development of tailored compounds for specific therapeutic applications.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that DL-Homophenylalanine exhibits favorable absorption characteristics when administered orally or intravenously. Toxicological assessments indicate low toxicity levels, making it a candidate for further development as a therapeutic agent .

Future Directions

Ongoing research is focused on:

  • Exploring the full range of biological activities associated with DL-Homophenylalanine derivatives.
  • Investigating potential applications in drug design, particularly for neurodegenerative diseases and pain management.
  • Assessing the environmental impact and efficacy of these compounds in antifouling formulations.

Scientific Research Applications

Peptide Synthesis

Role in Peptide Formation
DL-HPMEH serves as a crucial building block in the synthesis of peptides. Its unique structural properties allow for the incorporation of phenylalanine analogs into peptide chains, facilitating the development of novel therapeutics and biologically active compounds. The methyl ester form enhances solubility, making it easier to manipulate during synthesis.

Case Study: Synthesis of Opioid Peptides
In one study, researchers synthesized tetrapeptides incorporating DL-HPMEH to evaluate their binding affinities to opioid receptors. The incorporation of this compound resulted in analogs that exhibited significant selectivity and potency comparable to native peptides .

Pharmaceutical Development

Enhancing Drug Solubility and Bioavailability
DL-HPMEH is employed in drug formulation processes to improve the solubility and bioavailability of certain medications. This is particularly important for compounds that exhibit poor aqueous solubility, as enhanced bioavailability can lead to more effective treatment outcomes.

Example: Formulation Studies
Studies have shown that formulations containing DL-HPMEH significantly increase the dissolution rates of poorly soluble drugs, thereby improving their pharmacokinetic profiles . This has implications for the development of oral medications where absorption is critical.

Neuroscience Research

Investigating Neurotransmitter Function
Researchers utilize DL-HPMEH in studies related to neurotransmitter function and neuropharmacology. Its structural similarity to phenylalanine allows it to be used as a substrate for various transporters involved in neurotransmitter uptake.

Case Study: Neuropharmacological Studies
In a study examining the effects of amino acid analogs on neurotransmitter transporters, DL-HPMEH was found to modulate the activity of L-type amino acid transporters (LATs), which are crucial for maintaining neurotransmitter levels in the brain .

Protein Engineering

Modifying Protein Structures
DL-HPMEH's ability to modify protein structures has made it a valuable tool in protein engineering. By incorporating this compound into proteins, researchers can explore new functionalities and enhance properties such as stability and activity.

Research Example: Enzyme Design
A study focused on designing enzymes with improved catalytic properties utilized DL-HPMEH as an amino acid substitute. The resultant enzymes exhibited enhanced activity compared to their wild-type counterparts, demonstrating the potential of this compound in enzyme engineering .

Biotechnology

Production of Recombinant Proteins
In biotechnology, DL-HPMEH is used in the production of recombinant proteins. Its incorporation into expression systems can enhance protein yield and facilitate purification processes.

Case Study: Biopharmaceutical Development
Research has demonstrated that using DL-HPMEH in recombinant systems significantly improves the expression levels of therapeutic proteins, leading to more efficient production processes for biopharmaceuticals .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Peptide SynthesisBuilding block for peptide analogsEnhances solubility and reactivity
Pharmaceutical DevelopmentDrug formulationImproves solubility and bioavailability
Neuroscience ResearchNeurotransmitter studiesModulates transporter activity
Protein EngineeringModifying protein structuresEnhances stability and functionality
BiotechnologyRecombinant protein productionIncreases yield and purification efficiency

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between DL-homophenylalanine methyl ester hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Structural Features Applications/Notes References
This compound 85808-33-9 C₁₁H₁₆ClNO₂ Methyl ester, racemic mixture, HCl salt Peptide synthesis; chiral resolution studies
L-Homophenylalanine ethyl ester hydrochloride 90891-21-7 C₁₂H₁₈ClNO₂ Ethyl ester, L-enantiomer, HCl salt Asymmetric catalysis; pharmaceutical intermediates (e.g., kinase inhibitors)
Boc-L-Homophenylalanine 100564-78-1 C₁₅H₂₁NO₄ tert-Butoxycarbonyl (Boc)-protected amino group Peptide synthesis (amino group protection)
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride Not provided C₁₁H₁₆ClNO₂ α-methyl branch, shorter carbon chain Potential chiral ligand in coordination chemistry
D-Leucine methyl ester hydrochloride 5845-53-4 C₇H₁₆ClNO₂ Branched aliphatic side chain (leucine derivative) Model compound for studying ester hydrolysis kinetics
Ester Group Variations
  • Ethyl vs. Methyl Esters : The ethyl ester derivative (CAS 90891-21-7) exhibits higher lipophilicity compared to the methyl ester, which may enhance membrane permeability in drug delivery systems .
  • Stability : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, making them preferable for prodrug designs requiring rapid activation .
Enantiomeric Differences
  • The L-enantiomer (e.g., L-homophenylalanine ethyl ester) is often preferred in pharmaceutical synthesis due to its bioactivity, while the racemic DL-form is used in chiral resolution studies to optimize enzymatic or chemical separation methods .
Protective Group Utility
  • Boc Protection: Boc-L-homophenylalanine (CAS 100564-78-1) is critical in solid-phase peptide synthesis, where the Boc group shields the amino group during coupling reactions .
Structural Modifications
  • α-Methyl Branching: Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride () demonstrates steric hindrance at the α-carbon, which can alter substrate specificity in enzyme-catalyzed reactions .

Preparation Methods

Chemical Esterification of DL-Homophenylalanine

The primary step in preparing DL-Homophenylalanine methyl ester hydrochloride is the esterification of DL-homophenylalanine with methanol under acidic conditions, followed by salt formation with hydrochloric acid.

Typical Procedure:

  • DL-Homophenylalanine is refluxed with excess methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid or hydrogen chloride gas) for several hours.
  • After completion, the reaction mixture is worked up by solvent removal under vacuum, extraction with organic solvents (e.g., ether), and washing with aqueous sodium bicarbonate and brine to remove impurities.
  • The residue is dried and triturated with petroleum ether to yield the methyl ester as an oil or solid.
  • The methyl ester is then treated with dry hydrogen chloride gas or aqueous HCl to form the hydrochloride salt, which precipitates as a crystalline solid.

Example from Patent Literature:

  • N-acetyl-D,L-phenylalanine methyl ester was prepared by refluxing N-acetyl-D,L-phenylalanine with methanol and sulfuric acid for 3 hours, followed by solvent removal and purification steps to yield a white product with 75% yield and melting point 62–64°C. This approach is analogous to the preparation of homophenylalanine methyl esters.
Step Reagents/Conditions Outcome
Esterification DL-Homophenylalanine, methanol, catalytic acid, reflux 3 h Methyl ester formation (oil/solid)
Workup Solvent removal, ether extraction, washing, drying Purified methyl ester
Salt formation Treatment with HCl gas or aqueous HCl Hydrochloride salt precipitation

Enzymatic Resolution and Synthesis Approaches

Because DL-homophenylalanine exists as racemic mixtures, enzymatic methods have been employed to obtain optically pure methyl esters or amino acids, which can then be converted to the hydrochloride salt.

Enzymatic Resolution:

  • Enzymes such as serine proteinases (e.g., Carlsberg subtilisin) and aminoacylases have been used to selectively hydrolyze or modify one enantiomer in racemic mixtures.
  • Example: N-acetyl-D,L-phenylalanine methyl ester was treated with Carlsberg subtilisin at pH 7.5, yielding optically pure N-acetyl-D-phenylalanine methyl ester with 98% purity and 97.6% yield after extraction and purification.

Coupled Enzymatic Synthesis:

  • Advanced methods involve α-transaminase-catalyzed synthesis of L-homophenylalanine derivatives from precursors such as 2-oxo-4-phenylbutyric acid.
  • A continuous in situ crystallization process enhances yield and purity by removing the product from equilibrium and preventing side reactions.
  • Fed-batch enzymatic synthesis at gram scale has been demonstrated, isolating >18 g of chemically pure L-homophenylalanine, which can be esterified and converted to the hydrochloride salt.
Enzymatic Step Enzyme Used Conditions Outcome
Selective hydrolysis Carlsberg subtilisin (serine proteinase) pH 7.5, ~46 min Optically pure D-ester, 98% purity
Transaminase-catalyzed synthesis α-Transaminase from Megasphaera elsdenii Fed-batch, pH 8, 24 h High-yield L-homophenylalanine

Optimization Notes for Preparation

  • Use of catalytic acid gas (HCl gas) instead of aqueous hydrochloric acid minimizes side reactions during salt formation, improving product purity.
  • Monitoring reaction progress by in-line FTIR spectroscopy allows precise control of esterification and salt formation steps, preventing overreaction or degradation.
  • Solubility of homophenylalanine derivatives is pH-dependent; careful pH adjustment during enzymatic processes and crystallization improves yields.
  • Vacuum drying and trituration with non-polar solvents such as petroleum ether help in isolating pure crystalline hydrochloride salts.

Summary Table of Preparation Methods

Method Key Reagents/Enzymes Conditions Yield/Purity Notes
Acid-catalyzed esterification DL-Homophenylalanine, methanol, H2SO4 or HCl gas Reflux 3 h, vacuum drying ~75% yield (ester), high purity Standard chemical method
Enzymatic resolution Carlsberg subtilisin (serine proteinase) pH 7.5, ~46 min enzymatic reaction 97.6% yield, 98% optical purity Selective hydrolysis of racemic ester
Coupled enzymatic synthesis α-Transaminase from Megasphaera elsdenii Fed-batch, pH 8, 24 h >18 g L-homophenylalanine isolated Scalable, high purity, in situ crystallization
Salt formation optimization HCl gas Controlled addition, FTIR monitoring High purity hydrochloride salt Minimizes side reactions

Research Findings and Practical Implications

  • The enzymatic methods provide a sustainable and selective approach to produce optically pure homophenylalanine methyl esters, which are crucial for pharmaceutical applications.
  • Chemical esterification remains a robust and straightforward method for bulk synthesis but requires careful control to avoid side reactions.
  • Combining enzymatic resolution with chemical esterification and salt formation allows for high purity and yield of this compound.
  • Continuous and fed-batch enzymatic processes with in situ crystallization represent state-of-the-art methods enabling gram-scale production with improved efficiency.

Q & A

Q. What are the key steps in synthesizing DL-homophenylalanine methyl ester hydrochloride, and how is its purity validated?

  • Synthesis : The compound is typically synthesized via esterification of DL-homophenylalanine with methanol under acidic conditions, followed by hydrochloride salt formation. Critical parameters include temperature control (e.g., 0–6°C for intermediate stabilization) .
  • Purity Validation : Techniques include thin-layer chromatography (TLC) using silica gel with chloroform-methanol-acetic acid mobile phases , and melting point analysis (159–161°C) . NMR (e.g., 13C^{13}\text{C}-NMR) confirms structural integrity, as demonstrated for analogous phenylalanine esters .

Q. How should researchers handle and store this compound to ensure stability?

  • Store in airtight, light-resistant containers at room temperature in a dry environment. Avoid moisture to prevent hydrolysis of the ester group. For long-term stability, consider inert gas purging .

Q. What analytical techniques are recommended for quantifying impurities in this compound?

  • High-performance liquid chromatography (HPLC) with UV detection is standard. TLC can screen for major impurities using ferric chloride-potassium ferricyanide spray for visualization . For advanced impurity profiling, mass spectrometry (MS) coupled with HPLC is advised .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Contradictions in spectral data (e.g., shifts in 13C^{13}\text{C}-NMR) may arise from stereochemical differences or solvent effects. Compare with reference spectra of enantiomerically pure analogs (e.g., L-homophenylalanine ethyl ester hydrochloride) . Use deuterated solvents and controlled pH to minimize variability .

Q. What experimental design considerations are critical when using this compound in enzyme inhibition studies?

  • Dose Optimization : Conduct preliminary kinetic assays to determine IC50_{50} values, accounting for ester hydrolysis under physiological conditions.
  • Controls : Include analogs like L-NAME (a nitric oxide synthase inhibitor) to validate specificity . Monitor stability in assay buffers via HPLC to confirm compound integrity during experiments .

Q. How can researchers address low yields during scale-up synthesis of this compound?

  • Process Optimization : Use catalytic acid (e.g., HCl gas) instead of aqueous HCl to minimize side reactions. Monitor reaction progress via in-line FTIR to detect esterification completion .
  • Purification : Employ recrystallization from ethanol/water mixtures to improve yield and purity. Characterize intermediates (e.g., free base) to identify bottlenecks .

Q. What strategies are effective in resolving discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Adduct Formation : Account for common adducts (e.g., Na+^+, K+^+) by adjusting ionization parameters. For ESI-MS, use formic acid to enhance protonation .
  • Degradation Products : Hydrolysis of the methyl ester group under MS conditions can produce homophenylalanine (C10_{10}H13_{13}NO2_2), requiring controlled desolvation temperatures .

Methodological Resources

  • Structural Confirmation : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, IR, and elemental analysis .
  • Regulatory Compliance : Follow International Pharmacopoeia guidelines for related substance testing (e.g., TLC limits for impurities) .
  • Safety Protocols : Adopt environmental precautions for spills (e.g., inert absorption materials) and avoid drainage contamination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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DL-Homophenylalanine methyl ester hydrochloride
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DL-Homophenylalanine methyl ester hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.